molecular formula C4H10O3S2 B13735417 2-Hydroxypropyl methanethiosulfonate CAS No. 30388-01-3

2-Hydroxypropyl methanethiosulfonate

Cat. No.: B13735417
CAS No.: 30388-01-3
M. Wt: 170.3 g/mol
InChI Key: CYRYBYQBGSMZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxypropyl methanethiosulfonate is an organic compound with the molecular formula C₄H₁₀O₃S₂. It is a colorless, transparent liquid with a pungent odor. This compound is commonly used as a cross-linking reagent in biochemical research, particularly for studying the structure and function of proteins and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxypropyl methanethiosulfonate can be synthesized through the reaction of methanesulfonyl chloride with 2-hydroxypropyl mercaptan. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored and controlled to prevent any side reactions and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl methanethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxypropyl methanethiosulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking reagent to study the structure of complex molecules.

    Biology: Employed in the modification of cysteine residues in proteins to study protein-protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialized polymers and materials

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl methanethiosulfonate involves the formation of disulfide bonds with cysteine residues in proteins. This cross-linking can stabilize protein structures or alter their function. The compound targets sulfhydryl groups (-SH) in cysteine residues, converting them into disulfide bonds (-S-S-CH₃), which can be reversed by reducing agents .

Comparison with Similar Compounds

Similar Compounds

  • Methyl methanethiosulfonate
  • Ethyl methanethiosulfonate
  • Propyl methanethiosulfonate

Comparison

2-Hydroxypropyl methanethiosulfonate is unique due to its hydroxyl group, which enhances its reactivity and solubility in aqueous solutions. This makes it particularly useful in biological applications compared to its analogs, which may lack the hydroxyl group and thus have different solubility and reactivity profiles .

Properties

CAS No.

30388-01-3

Molecular Formula

C4H10O3S2

Molecular Weight

170.3 g/mol

IUPAC Name

1-methylsulfonylsulfanylpropan-2-ol

InChI

InChI=1S/C4H10O3S2/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3

InChI Key

CYRYBYQBGSMZMK-UHFFFAOYSA-N

Canonical SMILES

CC(CSS(=O)(=O)C)O

physical_description

Light to bright yellow liquid with a pungent sour odor;  [Reference #1]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.